molecular formula C14H8N6O2S B2360727 3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 1024558-85-7

3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B2360727
CAS No.: 1024558-85-7
M. Wt: 324.32
InChI Key: LUWHVDDEDBDVDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,3-triazole-linked triazino [5,6-b]indole-benzene sulfonamide hybrids was synthesized and evaluated for carbonic anhydrase inhibitory activity . Another study reported the first introduction of a tert-butyl group into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems .

Scientific Research Applications

Synthesis and Chemical Reactivity

Halocyclization and Cyclization Reactions 3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole and its derivatives have been studied for their halocyclization and regioselective cyclization reactions. Studies demonstrate the synthesis of various halomethyl derivatives through reactions with iodine and bromine, indicating the compound's utility in generating structurally diverse chemical entities. These cyclization reactions lead to products with angular or linear structures, indicating the compound's versatility in chemical synthesis (Rybakova et al., 2016) (Vasˈkevich et al., 2011) (Rybakova et al., 2013).

Antibacterial Activity

Regioselective Synthesis and Antibacterial Properties Research has focused on the regioselective synthesis of derivatives of this compound, exploring its reactivity towards different nucleophilic and electrophilic compounds. Notably, certain synthesized derivatives have shown promising antibacterial activity, highlighting the potential of this compound in developing new antibacterial agents (Bawazir & Alnajjar, 2020).

Biological Activity

Antimicrobial and Herbicidal Applications Synthesis efforts have produced novel fused [1,2,4]triazino[5,6-b]indole derivatives with observed antimicrobial activity, suggesting a potential role in pharmaceutical applications targeting microbial infections. Additionally, some fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles have been synthesized and demonstrated herbicidal effects, indicating a broad spectrum of biological activities for these compounds (Al Osaimi et al., 2017) (Bawazir & Abdel-Rahman, 2020).

Pharmaceutical Development

Synthesis of Bioactive Derivatives The compound and its derivatives have been the focal point in synthesizing bioactive molecules. S-aminoalkylation reactions on thione groups have led to the creation of S-aminoalkyl derivatives with potential antihypoxic and antisurditant effects, which are promising for the development of new pharmaceuticals (Lopatik et al., 2021).

Properties

IUPAC Name

3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O2S/c21-20(22)8-5-6-11(15-7-8)23-14-17-13-12(18-19-14)9-3-1-2-4-10(9)16-13/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHVDDEDBDVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=NC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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